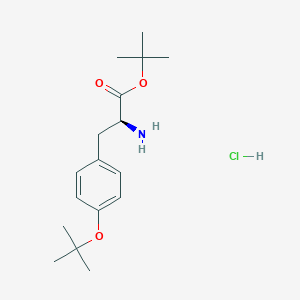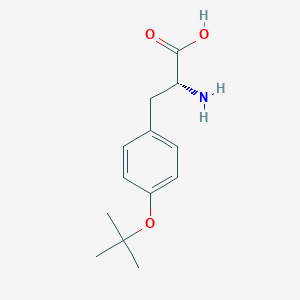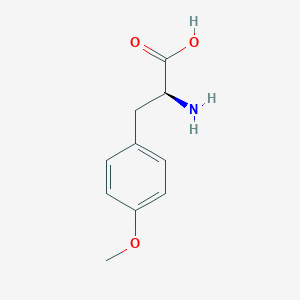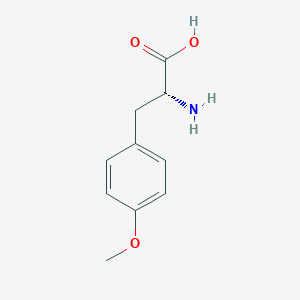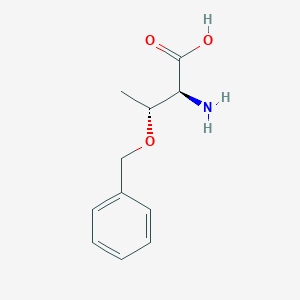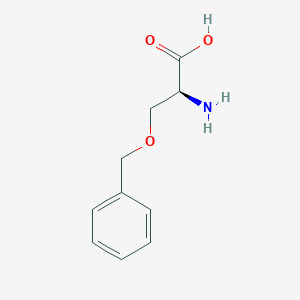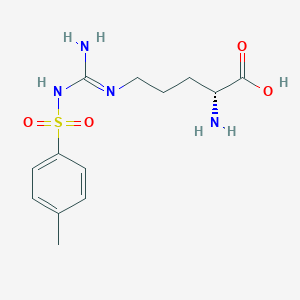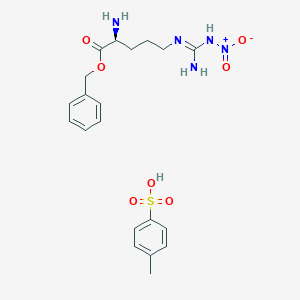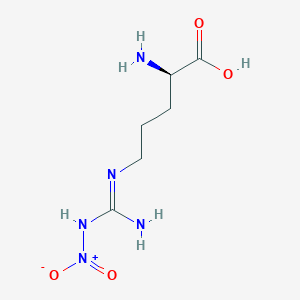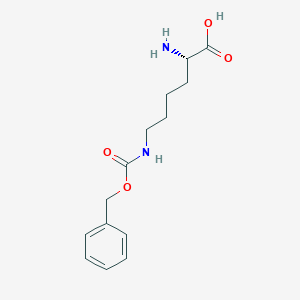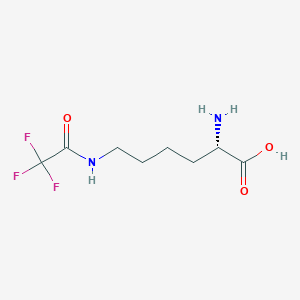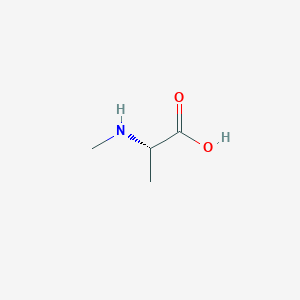
N-Methyl-L-alanine
Übersicht
Beschreibung
N-Methyl-L-alanine is a non-proteinogenic amino acid derivative with the chemical formula C4H9NO2This compound is characterized by the substitution of one hydrogen atom in the amino group of L-alanine with a methyl group, resulting in a unique structure that influences its chemical and biological properties .
Wirkmechanismus
Target of Action
N-Methyl-L-alanine, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid . It primarily targets ionotropic (NMDA) and metabotropic glutamate receptors of hippocampal slices of rat brains . These receptors play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning.
Mode of Action
The compound interacts with its targets by binding to them. This binding can lead to over-stimulation of postsynaptic neurons, a phenomenon termed excitotoxicity . This excitotoxicity typically leads to neuronal death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neurodegeneration . The compound has been linked to neurodegenerative diseases, and its toxicity to living cells has been studied using transcriptomics and proteomics . It has been found to influence cell differentiation and primary metabolic processes in cyanobacteria, such as nitrogen fixation, photosynthesis, carbon fixation, and various biosynthetic processes involving 2-oxoglutarate and glutamate .
Pharmacokinetics
It is known that the n-methyl group increases lipophilicity, which improves membrane permeability . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily neurotoxic . It can lead to neuronal death due to excitotoxicity . In addition, it has potent regulatory effects on the basic metabolism and cell development of cyanobacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, climate change and eutrophication can increase the frequency and intensity of cyanobacterial blooms, which are known to produce BMAA . This can lead to increased exposure to the compound and potentially higher risk of neurodegenerative diseases .
Biochemische Analyse
Biochemical Properties
The non-proteinogenic amino acid N-Methyl-L-alanine has been brought into the gas phase using laser ablation techniques and studied by high resolution chirped pulse and molecular-beam Fourier transform microwave spectroscopies coupled to supersonic expansion .
Cellular Effects
It is known that this compound can be detected in vitro , suggesting that it may have some cellular activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methyl-L-alanine can be synthesized through various methods. One common approach involves the N-methylation of L-alanine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of N-methylated intermediates. This process involves the use of catalysts such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-L-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield N-methylated amino alcohols.
Substitution: this compound can participate in substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields amino alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-alanine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
N-Methyl-DL-alanine: A racemic mixture of N-Methyl-L-alanine and its D-isomer.
N-Methylglycine (Sarcosine): Another N-methylated amino acid with similar properties but different biological activities.
Uniqueness: this compound is unique due to its specific structural modification, which enhances its biological activity and resistance to protease degradation compared to non-methylated analogs. This makes it particularly valuable in the design of stable and bioactive peptides .
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959936 | |
| Record name | N-Methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-67-5, 600-21-5 | |
| Record name | N-Methyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(methylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5152L2RBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methyl-L-alanine?
A1: this compound has a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A: Yes, spectroscopic studies using infrared absorption (IR) and vibrational circular dichroism (VCD) have been used to identify different hydrogen-bonded conformers of this compound in various solvents and matrices. [] These studies highlighted the conformational flexibility of the molecule.
Q3: How does the N-methylation of L-alanine influence its conformational landscape?
A: N-methylation introduces steric hindrance, impacting the molecule's conformational preferences. Studies have shown that this compound exhibits a unique conformational landscape compared to L-alanine, favoring specific hydrogen bond interactions. [] This has implications for its incorporation into peptides and its influence on their structures.
Q4: Have computational methods been employed to study this compound?
A: Yes, computational chemistry techniques, including conformational energy calculations and Monte Carlo simulations, have been used extensively. Early studies explored the sterically allowed conformations of poly-N-methyl-L-alanine, predicting a preference for a right-handed, approximately threefold helix. [, ] Later research utilized hard-sphere models to calculate the average dimensions of randomly coiling polysarcosine and poly-N-methyl-L-alanine. [] These studies provided insights into the conformational preferences and behavior of these polymers in solution.
Q5: How does the incorporation of this compound into peptides affect their structure?
A: The incorporation of this compound can significantly impact peptide conformation. Its presence can disrupt ordered structures like alpha-helices due to the introduction of both cis and trans isomers around the peptide bond. [] This characteristic makes it valuable in designing peptides with specific structural properties.
Q6: Can this compound be used to design specific peptide nanoshapes?
A: Yes, recent research has shown that this compound, along with its D-enantiomer, can be used to design diverse peptide nanoshapes with sub-nanometer precision. [] The restricted bond rotation around the N-methylated amide bond allows these residues to act as scaffolds for building desired conformations. This bottom-up design approach has significant potential for creating biofunctional molecules.
Q7: How does this compound compare to proline in its effect on collagen triple helix stability?
A: Replacing proline or hydroxyproline, both tertiary amides commonly found in collagen, with this compound actually decreases triple-helical stability. [] This suggests that the contribution of proline and hydroxyproline to collagen stability stems from factors beyond simply being tertiary amides.
Q8: What is the impact of replacing proline with this compound in angiotensin II and angiotensin III analogs?
A: Substituting proline with this compound in these analogs leads to significant changes in their pharmacological properties, particularly their potency and antagonistic activity. [, ] This highlights the importance of proline's specific structural features for the biological activity of these peptides.
Q9: Does replacing Pip with this compound in efrapeptin C analogs affect their activity?
A: Yes, replacing pipecolic acid (Pip) with this compound in efrapeptin C analogs has been shown to maintain their inhibitory activity against ATP hydrolysis by the A3B3 complex of A1A0-ATP synthase. [] This suggests that this compound can be a viable substitute for Pip in specific peptide drug design contexts.
Q10: Are there any known natural products containing this compound?
A: Yes, this compound is found in several natural products. Examples include pepticinnamins [], aspochracin [, ], and pithohirolide []. These compounds often exhibit interesting biological activities, highlighting the potential of this compound as a building block for pharmaceutical development.
Q11: Can this compound be incorporated into peptides via solid-phase synthesis?
A: Yes, this compound can be incorporated into peptides using standard solid-phase peptide synthesis methods. [, ] This allows for the controlled synthesis of peptides containing this residue for various research purposes.
Q12: What are the potential applications of polymers containing this compound?
A: The unique conformational properties and potential for self-assembly make poly-N-methyl-L-alanine and related polymers interesting for various applications. These include their use as templates for controlling the growth of inorganic nanomaterials, as seen with gold nanoparticle synthesis. [] Further exploration of their biocompatibility and biodegradability [] could lead to applications in drug delivery and tissue engineering.
Q13: Is this compound found in biological systems?
A: Yes, this compound has been identified in the hemolymph of freshwater mussels and its presence is correlated with stress response and potentially mortality. [] This finding suggests a potential role for this compound as a biomarker for environmental stress in these organisms.
Q14: Can this compound be produced through biosynthesis?
A: Yes, research has identified the biosynthetic pathway for this compound in the plant Dichapetalum cymosum. [] This pathway is also involved in the production of N-methyl-L-serine. Understanding these biosynthetic routes could have implications for developing sustainable production methods for these compounds.
Q15: Is there a connection between this compound and fungal metabolites?
A: Yes, this compound is a component of certain fungal metabolites. For instance, it is found in aspochracin, an insecticidal compound produced by the fungus Aspergillus ochraceus. [, ] This finding highlights the diverse roles of this compound in biological systems.
Q16: Can Corynebacterium glutamicum be engineered to produce N-methylated amino acids?
A: Yes, Corynebacterium glutamicum, a bacterium widely used in industrial amino acid production, has been successfully engineered for the fermentative production of various N-methylated amino acids, including this compound, sarcosine, and N-ethylglycine. [, ] This opens up avenues for sustainable and scalable production of these valuable compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


